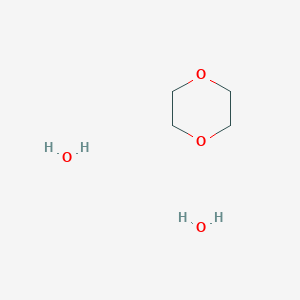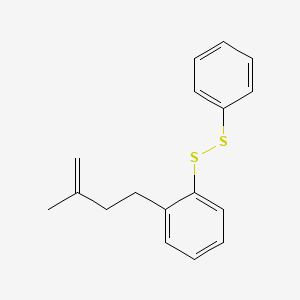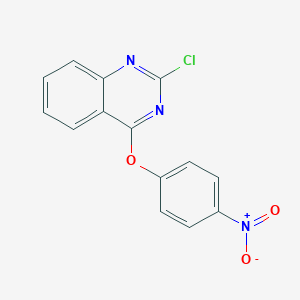![molecular formula C23H16N2 B14597557 1,4-Diphenyl-1h-pyrido[2,3-b]indole CAS No. 59715-28-5](/img/structure/B14597557.png)
1,4-Diphenyl-1h-pyrido[2,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenyl-1h-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]indole core substituted with phenyl groups at positions 1 and 4. The presence of these phenyl groups enhances its chemical stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . The phenyl groups can then be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of 1,4-Diphenyl-1h-pyrido[2,3-b]indole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diphenyl-1h-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
1,4-Diphenyl-1h-pyrido[2,3-b]indole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Diphenyl-1h-pyrido[2,3-b]indole involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting cell proliferation. This mechanism is particularly relevant in its potential anticancer activity . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1,2,3,4-tetrahydro-β-carboline: Another indole derivative with similar biological activities.
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Shares structural similarities and exhibits comparable chemical reactivity.
Uniqueness
1,4-Diphenyl-1h-pyrido[2,3-b]indole is unique due to the presence of phenyl groups at positions 1 and 4, which enhance its chemical stability and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications in scientific research and potential therapeutic uses .
Propriétés
Numéro CAS |
59715-28-5 |
|---|---|
Formule moléculaire |
C23H16N2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1,4-diphenylpyrido[2,3-b]indole |
InChI |
InChI=1S/C23H16N2/c1-3-9-17(10-4-1)19-15-16-25(18-11-5-2-6-12-18)23-22(19)20-13-7-8-14-21(20)24-23/h1-16H |
Clé InChI |
LCTQCCGZOOZMKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4N=C3N(C=C2)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)


![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)




![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)

